1H-Indol-3-ol, 6,7-dichloro-, 3-acetate
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Overview
Description
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . This compound belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate can be achieved through various synthetic routes. One common method involves the reaction of 6,7-dichloroindole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation of the indole . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various indole derivatives with potential biological activities .
Scientific Research Applications
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, leading to diverse biological effects . For example, they can inhibit the activity of enzymes like aldose reductase, which is involved in the polyol pathway of glucose metabolism . Additionally, indole derivatives can modulate the activity of transcription factors and signaling pathways, contributing to their anticancer and antiviral properties .
Comparison with Similar Compounds
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of an acetate group.
1H-Indole-3-acetic acid: This compound is a plant hormone involved in the regulation of plant growth and development.
6,7-Dichloroindole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7Cl2NO2 |
---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
(6,7-dichloro-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-5(14)15-8-4-13-10-6(8)2-3-7(11)9(10)12/h2-4,13H,1H3 |
InChI Key |
ONAAMEGHAGVWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CNC2=C1C=CC(=C2Cl)Cl |
Origin of Product |
United States |
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